Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate
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Overview
Description
Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring and a benzoyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate typically involves multiple steps. One common method includes the reaction of 3-methylbenzoyl chloride with 5-amino-2-(4-morpholinyl)benzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl isothiocyanate to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or morpholine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it could bind to active sites of enzymes, blocking substrate access and thus inhibiting enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(3-chloro-4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate
- Methyl 3-amino-4-methylbenzoate
- Methyl 5-[(3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate
Uniqueness
Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 5-[(3-methylbenzoyl)carbamothioylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H23N3O4S/c1-14-4-3-5-15(12-14)19(25)23-21(29)22-16-6-7-18(17(13-16)20(26)27-2)24-8-10-28-11-9-24/h3-7,12-13H,8-11H2,1-2H3,(H2,22,23,25,29) |
InChI Key |
ZSCDXJJQHYEPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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